1-(Furan-2-yl)propane-1-thiol
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Overview
Description
1-(Furan-2-yl)propane-1-thiol is an organic compound featuring a furan ring attached to a propane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)propane-1-thiol typically involves the introduction of a thiol group to a furan-containing precursor. One common method is the reaction of 1-(Furan-2-yl)propan-1-one with hydrogen sulfide in the presence of a reducing agent. This reaction proceeds under mild conditions and yields the desired thiol compound with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the furan ring.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Thioethers.
Scientific Research Applications
1-(Furan-2-yl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)propane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, affecting biological pathways. The furan ring may also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
1-(Furan-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(Furan-2-yl)propan-1-one: A ketone derivative with different reactivity.
2-Furylmethanethiol: A related thiol compound with a different carbon chain length.
Uniqueness: 1-(Furan-2-yl)propane-1-thiol is unique due to the presence of both a furan ring and a thiol group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules.
Biological Activity
1-(Furan-2-yl)propane-1-thiol, a compound featuring both a furan ring and a thiol group, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by a furan ring, which contributes to its reactivity and biological interactions, and a thiol (-SH) group that can form covalent bonds with various biomolecules, influencing their function.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Antioxidant Activity : The thiol group can act as an antioxidant by neutralizing free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent modification or competitive inhibition, particularly those involved in metabolic pathways.
- Metal Ion Interaction : The thiol group can chelate metal ions, affecting enzyme activity and cellular signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . The compound's ability to inhibit tumor cell proliferation suggests its potential as an anticancer therapeutic agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and modulating immune responses . This property could be beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
3-(Furan-3-yl)propane-1-thiol | Thiol with furan | Antimicrobial, antioxidant |
1-(Furan-2-yl)propan-1-ol | Alcohol with furan | Moderate antioxidant |
Furan derivatives | Various | Diverse activities (e.g., anticancer) |
This table illustrates that while other furan derivatives possess biological activities, the combination of the thiol group with the furan ring in this compound enhances its reactivity and potential therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
- Cancer Cell Apoptosis : Research indicated that treatment with this compound led to significant apoptosis in breast cancer cells due to increased oxidative stress markers and activation of caspases .
- Inflammation Reduction : In animal models, administration of this compound resulted in decreased levels of inflammatory markers, indicating its efficacy in reducing inflammation .
Properties
Molecular Formula |
C7H10OS |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-(furan-2-yl)propane-1-thiol |
InChI |
InChI=1S/C7H10OS/c1-2-7(9)6-4-3-5-8-6/h3-5,7,9H,2H2,1H3 |
InChI Key |
NTXSOKRONRHBCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CO1)S |
Origin of Product |
United States |
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